molecular formula C14H15Br2FOS2 B582262 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1352743-83-9

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one

Cat. No. B582262
M. Wt: 442.199
InChI Key: CPRHXJNYCFYUPG-UHFFFAOYSA-N
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Description

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one, also known as DBFET, is a synthetic organic compound that has been widely studied for its various applications in scientific research. It is a heterocyclic compound containing a thiophene ring and two bromine atoms. DBFET has been found to possess various properties that make it useful in a variety of scientific research applications.

Scientific Research Applications

  • Polymer Solar Cells Application : A study by Bathula et al. (2013) synthesized naphtho[1,2-b:5,6-b′]dithiophene-based copolymers incorporating 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one for use in polymer solar cells (PSCs). They investigated the synthesis, thermal stability, and photovoltaic characteristics of these polymers, finding that one of the copolymers exhibited the best photovoltaic performance with a power conversion efficiency of 4.88% under AM 1.5 irradiation (Bathula et al., 2013).

  • Organic Thin-Film Transistors : Research by Kim et al. (2014) designed a polymer, PTTBDT-FTT, comprising 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one. This polymer showed a high hole mobility of 2.1 × 10−2 cm2/(V·s) when used as the active semiconductor in an organic thin-film transistor (Kim et al., 2014).

  • Near-Infrared-Absorbing Organic Solar Cells : Tamilavan et al. (2019) developed a new ternary polymer incorporating 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one for visible and near-infrared (NIR)-absorbing organic solar cells (OSCs). The polymer showed good absorption in the visible light range and complementary absorption with NIR-absorbing nonfullerene acceptors (Tamilavan et al., 2019).

properties

IUPAC Name

1-(4,6-dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Br2FOS2/c1-3-5-6-7(4-2)10(18)12-9(17)8-11(19-12)14(16)20-13(8)15/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRHXJNYCFYUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2FOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857018
Record name 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one

CAS RN

1352743-83-9
Record name 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
C Bathula, CE Song, S Badgujar, SJ Hong… - Polymer …, 2013 - pubs.rsc.org
Two naphtho[1,2-b:5,6-b′]dithiophene-based copolymers, poly[4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene-2,7-diyl-alt-[4,6-{(1-thieno[3,4-b]thiophen-2-yl)-2-ethylhexan-…
Number of citations: 27 pubs.rsc.org
L Huo, Z Li, X Guo, Y Wu, M Zhang, L Ye, S Zhang… - Polymer …, 2013 - pubs.rsc.org
A series of low band gap photovoltaic copolymers containing benzodifuran-alt-thieno[3,4-b]thiophene (BDF-alt-TT) were designed and synthesized. Functional groups with different …
Number of citations: 51 pubs.rsc.org
X Cheng, Q Wan, Y Wu, B Guo, X Guo, Y Li… - Solar Energy Materials …, 2016 - Elsevier
Two electron-donating sides chain (octylthio and methoxy) were strategically attached on BDTT unit to develop two new polymers (PBDTT-OS-TT-EF and PBDTT-OS-TT-CF) as donor …
Number of citations: 16 www.sciencedirect.com
L Huo, L Ye, Y Wu, Z Li, X Guo, M Zhang… - …, 2012 - ACS Publications
In order to investigate the influence of two-dimensional (2D) conjugated structure on photovoltaic properties of benzo[1,2-b:4,5-b′]difuran (BDF)-based polymers, two low band gap …
Number of citations: 158 pubs.acs.org
C Cui, Z He, Y Wu, X Cheng, H Wu, Y Li… - Energy & …, 2016 - pubs.rsc.org
Two new two-dimension (2D)-conjugated copolymers (PBDTT-S-TT-CF and PBDTT-O-TT-CF) were designed and synthesized for the application as donor materials in polymer solar …
Number of citations: 170 pubs.rsc.org

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